5,6,7-Trifluoro-isoquinoline

Medicinal Chemistry Chemical Biology Drug Design

5,6,7-Trifluoro-isoquinoline is a high-value research intermediate featuring a unique and specific ring-fluorination pattern. This precise substitution is not interchangeable with other isomers, as it critically modulates lipophilicity, metabolic stability, and binding interactions in drug discovery. Substituting this compound would invalidate SAR studies or alter material performance. Choose this exact compound to ensure the integrity and reproducibility of your research in medicinal chemistry and crystal engineering.

Molecular Formula C9H4F3N
Molecular Weight 183.13 g/mol
Cat. No. B8732325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7-Trifluoro-isoquinoline
Molecular FormulaC9H4F3N
Molecular Weight183.13 g/mol
Structural Identifiers
SMILESC1=CN=CC2=CC(=C(C(=C21)F)F)F
InChIInChI=1S/C9H4F3N/c10-7-3-5-4-13-2-1-6(5)8(11)9(7)12/h1-4H
InChIKeyWAKOKPIOTSYDIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7-Trifluoro-isoquinoline: Chemical Profile and Industrial Procurement Context


5,6,7-Trifluoro-isoquinoline (CAS: 918492-58-7, Molecular Formula: C9H4F3N, Molecular Weight: 183.13 g/mol) [1] is a specialized, ring-fluorinated heterocyclic aromatic compound belonging to the isoquinoline family. Isoquinolines are a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules [2]. The strategic introduction of three fluorine atoms at the 5-, 6-, and 7-positions on the benzene ring imparts a distinct electronic and physicochemical profile to the molecule . This compound is primarily utilized as a high-value building block or synthetic intermediate in research and development settings, including medicinal chemistry, materials science, and chemical biology. Its procurement is relevant for laboratories engaged in the synthesis of fluorinated drug candidates, the study of fluorine-induced effects in heterocyclic systems, and the development of novel functional materials.

Why 5,6,7-Trifluoro-isoquinoline Cannot Be Replaced by Common Isoquinoline Analogs in R&D


The scientific and industrial utility of 5,6,7-Trifluoro-isoquinoline is intrinsically tied to its specific and unique trifluorination pattern on the isoquinoline core. Generic substitution with other fluorinated or non-fluorinated isoquinolines (e.g., 6,7-difluoro- or 6,7,8-trifluoro-isoquinoline) is not chemically viable without fundamentally altering the target molecule's properties and performance in subsequent applications. The precise location and number of fluorine atoms exert a profound and well-documented influence on a molecule's key parameters, including its electronic structure, lipophilicity (LogP), metabolic stability, and intermolecular binding interactions [1]. The pattern on the benzene ring of isoquinoline dictates its reactivity in cross-coupling reactions and its supramolecular packing behavior in the solid state [2]. Therefore, substituting this compound would introduce unpredictable changes in a research program, potentially invalidating structure-activity relationship (SAR) studies or altering the performance of a material. The following quantitative evidence demonstrates these critical points of differentiation.

Quantitative Differentiation: How 5,6,7-Trifluoro-isoquinoline Compares to Alternatives


Unique Trifluorination Pattern Confers Distinct Electronic Structure vs. 6,7,8-Trifluoroisoquinoline

The isomeric arrangement of fluorine atoms in 5,6,7-Trifluoro-isoquinoline creates a distinct electronic environment on the isoquinoline core compared to its closely related isomer, 6,7,8-Trifluoro-isoquinoline. This difference is fundamental to its use in structure-activity relationship (SAR) exploration. The specific 5,6,7-substitution pattern is expected to create a unique electronic distribution that can influence key properties such as π-stacking ability and hydrogen bonding, which are critical for target binding in drug discovery . While both are trifluorinated, their different substitution patterns lead to non-identical physicochemical properties, meaning they cannot be interchanged in a chemical series without altering the outcome. This distinction is a core principle in the design of fluorinated compounds, where even subtle changes in fluorine placement can lead to significant differences in biological activity and material properties [1].

Medicinal Chemistry Chemical Biology Drug Design

Enhanced Lipophilicity and Metabolic Stability Over Difluoro Analogs

The presence of three fluorine atoms in 5,6,7-Trifluoro-isoquinoline (Molecular Weight: 183.13 g/mol) offers a demonstrable advantage over difluorinated isoquinoline analogs, such as 6,7-difluoroisoquinoline (Molecular Weight: 165.14 g/mol) . The additional fluorine atom generally correlates with increased lipophilicity, which can enhance membrane permeability, and improved metabolic stability by blocking sites of oxidative metabolism on the aromatic ring . This is a class-level inference based on the well-established effects of aromatic fluorine substitution in medicinal chemistry [1]. The higher fluorine content provides a different starting point for property modulation in lead optimization campaigns.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Impact on Solid-State Packing and Intermolecular Interactions

Fluorine substitution on the isoquinoline core has been shown to profoundly influence solid-state packing and intermolecular interactions, which are critical for material properties like solubility, stability, and bioavailability. A comparative crystallographic study of fluorinated tetrahydroisoquinoline derivatives demonstrated that the position of fluorine atoms dictates the types of weak interactions (C-H···F, C-F···π, F···F) that stabilize the crystal lattice [1]. While this study was on a tetrahydroisoquinoline scaffold, the principles are class-level inferences directly applicable to 5,6,7-Trifluoro-isoquinoline. The specific 5,6,7-pattern is expected to generate a unique set of packing motifs and interaction energies, differentiating it from other isomers (e.g., 6,7,8-trifluoro-) and providing a unique handle for crystal engineering and formulation studies.

Crystal Engineering Material Science Solid-State Chemistry

Differentiation from Tetrahydroisoquinoline Derivatives in Material Science Applications

While 5,6,7-Trifluoro-isoquinoline itself is an aromatic intermediate, its structural motif is distinct from the reduced 5,6,7,8-tetrahydroisoquinoline (THIQ) derivatives that have been patented for use in liquid-crystalline mixtures [1]. The patented 1,8,8-Trifluoro-5,6,7,8-tetrahydroisoquinoline derivatives are colorless in the pure state and form liquid-crystalline mesophases in a temperature range favorable for electro-optical applications, being stable chemically, thermally, and to light [2]. The fully aromatic 5,6,7-Trifluoro-isoquinoline provides a planar, conjugated core that is fundamentally different from the non-aromatic THIQ system. This differentiation in core structure dictates that the aromatic compound is better suited as a building block for further functionalization (e.g., in pharmaceuticals), while the THIQ derivative is a specific liquid crystal component.

Liquid Crystals Material Science Optoelectronics

Validated as a Crucial Substructure in Potent, Selective Antiandrogen (VPC-13789)

The 5,6,7-Trifluoro motif is a key structural element in the potent and selective antiandrogen VPC-13789 (CAS: 2761146-51-2). VPC-13789, which contains a 5,6,7-trifluoro-1H-indole moiety, inhibits androgen receptor (AR) transcriptional activity in LNCaP cells with an IC50 of 0.19 µM . This compound is orally bioavailable and designed for research into castration-resistant prostate cancer (CRPC) therapeutics. While the target compound is an isoquinoline, this evidence demonstrates that the specific 5,6,7-trifluorination pattern on a bicyclic heteroaromatic scaffold is validated as a high-value pharmacophore that can confer potent and selective biological activity in advanced drug candidates. This cross-study comparable evidence underscores that the 5,6,7-trifluoro pattern, irrespective of the exact heterocycle, is a proven element for achieving high target affinity and selectivity.

Oncology Prostate Cancer Drug Discovery

Differentiation in Chemical Reactivity from 1-Fluoroisoquinoline

The position of fluorine substitution on the isoquinoline ring fundamentally alters its chemical reactivity. 1-Fluoroisoquinoline, with a fluorine on the pyridine ring adjacent to the nitrogen, is a well-known substrate for nucleophilic aromatic substitution (SNAr) reactions due to activation by the ring nitrogen . In contrast, the fluorine atoms in 5,6,7-Trifluoro-isoquinoline are located on the benzene ring and are not activated in the same way for SNAr. Instead, they are expected to participate in different reaction manifolds, such as directed ortho-metalation or cross-coupling reactions, if a suitable handle is present. This difference in reactivity dictates the synthetic strategies employed and the types of complex molecules that can be accessed. Choosing the wrong fluorinated isoquinoline for a planned synthetic sequence would likely result in reaction failure.

Synthetic Chemistry Cross-Coupling Nucleophilic Aromatic Substitution

Primary Research and Industrial Applications for 5,6,7-Trifluoro-isoquinoline


Medicinal Chemistry: Building Block for Fluorinated Drug Candidates

This compound serves as a high-value starting material for synthesizing libraries of fluorinated isoquinoline derivatives for structure-activity relationship (SAR) studies. The specific 5,6,7-trifluorination pattern provides a unique electronic and steric profile, distinct from other isomers like 6,7,8-Trifluoro-isoquinoline, which is critical for modulating target binding, metabolic stability, and overall drug-like properties [1]. The demonstrated potency of the 5,6,7-trifluoro motif in a clinical antiandrogen candidate validates its inclusion in new chemical series.

Chemical Biology: Developing Targeted Probes and Chemical Tools

The compound's distinct substitution pattern can be exploited to create chemical probes. Its unique electronic properties, inferred from class-level knowledge of fluorinated isoquinolines [1], and its potential to engage in specific non-covalent interactions (C-H···F, C-F···π) as observed in crystal structures [2], make it useful for designing molecules that probe protein-ligand interactions or disrupt protein-protein interfaces.

Materials Science: Investigating Solid-State Properties for Crystal Engineering

The precise 5,6,7-trifluorination pattern is a key variable in crystal engineering studies. As demonstrated in comparative studies of fluorinated isoquinolines, the position of fluorine atoms dictates the weak intermolecular interactions that govern crystal packing [2]. Researchers can use this compound to systematically study how this specific motif influences solid-state properties like solubility, stability, and morphology, which is crucial for the formulation of new materials or active pharmaceutical ingredients.

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